N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide features a benzodioxole moiety linked via a methylene group to an acetamide scaffold, which is further substituted with a 4-isopropyl-6-oxopyrimidine ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(2)13-6-17(22)20(9-19-13)8-16(21)18-7-12-3-4-14-15(5-12)24-10-23-14/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQBPECMBCMRKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrimidinyl Acetamide: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the pyrimidinyl acetamide through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The pyrimidinyl acetamide group can be reduced to form corresponding amines.
Substitution: Both the benzo[d][1,3]dioxole and pyrimidinyl acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives had a significant effect on reducing the viability of human cancer cells, suggesting a potential therapeutic role for this compound in oncology treatments .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that benzodioxole derivatives can exhibit antibacterial and antifungal activities. The presence of the dioxole moiety is particularly noted for enhancing the antimicrobial efficacy.
Case Study : A publication in Pharmaceutical Biology reported that benzodioxole-based compounds displayed significant activity against various bacterial strains, including resistant strains, highlighting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the dioxole and pyrimidine rings can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on dioxole ring | Increased anticancer potency |
| Variations in pyrimidine structure | Enhanced antimicrobial properties |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the benzo[d][1,3]dioxole moiety.
- Alkylation with isopropyl groups.
- Acetylation to form the final product.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzo[d][1,3]dioxole moiety could facilitate binding to aromatic amino acids in proteins, while the pyrimidinyl acetamide group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Key Analogs :
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]acetamide () Structural Difference: Replaces the 4-isopropyl group with a 4-methyl substituent and substitutes the oxygen atom in the acetamide linkage with sulfur. Molecular Weight: Calculated molecular mass is 373.39 g/mol (vs. theoretical ~387.42 g/mol for the target compound, assuming similar backbone).
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () Structural Difference: Lacks the benzodioxole moiety and features a 4-methylpyrimidinone with a thioether linkage. Physical Properties: Melting point = 196°C; synthesized in 66% yield. Spectroscopy: $ ^1H $ NMR signals at δ 12.50 (NH) and δ 10.01 (acetamide NH) suggest strong hydrogen bonding, a trait likely shared with the target compound .
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide () Structural Difference: Shares the isopropyl-acetamide motif but incorporates a phenoxy linker and indazole substituent. Synthesis: Yield = 65%; $ ^1H $ NMR confirms isopropyl protons at δ 1.09 (d, J = 6.8 Hz) .
Table 1: Comparative Data for Selected Analogs
*Estimated based on structural similarity.
Key Observations :
Research Findings and Gaps
- Spectroscopic Characterization : The target compound’s $ ^1H $ NMR profile is expected to resemble ’s δ 10.01 signal for the acetamide NH, with additional splitting from the isopropyl group (~δ 1.2–1.4 ppm) .
- Biological Activity: No direct data on the target compound’s activity were found. However, benzodioxole-pyrimidinone hybrids are frequently explored as antimicrobial or anticancer agents, suggesting plausible applications .
- Synthetic Routes : ’s method (Cs$2$CO$3$, DMF) could be adapted for synthesizing the target compound, though optimization may be required for the bulkier isopropyl substituent .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₄ |
| Molecular Weight | 329.35 g/mol |
| CAS Number | 1210908-69-2 |
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown high percentages of edema inhibition, outperforming standard anti-inflammatory drugs like sodium diclofenac in rapid onset of action (86% inhibition within the first hour) .
The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. The reduction in interleukin-1 beta (IL-1β) levels further supports the anti-inflammatory potential of these compounds .
Antitumor Activity
This compound and its analogs have demonstrated promising antitumor activity. Studies have shown that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines, including HeLa and HCC827 cells. The IC50 values for these compounds were reported to be significantly lower than those for conventional chemotherapeutics .
Antimicrobial Properties
In addition to its anti-inflammatory and antitumor activities, this compound exhibits antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has revealed effective inhibition of microbial growth, suggesting potential applications in treating infections .
Study 1: Anti-inflammatory Assessment
A study evaluated the anti-inflammatory effects of a series of compounds structurally related to this compound. The results showed that these compounds significantly reduced paw edema in animal models compared to controls. The study concluded that structural modifications could enhance the anti-inflammatory efficacy .
Study 2: Antitumor Efficacy
Another investigation focused on the antitumor effects of a compound closely related to this compound. This study reported IC50 values indicating potent cytotoxicity against cancer cell lines, with specific emphasis on the selectivity towards cancerous cells over normal cells .
Structural Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications in the benzodioxole and pyrimidine moieties have been shown to affect efficacy against inflammation and tumor growth. A detailed SAR analysis suggests that specific substitutions can enhance COX inhibition and increase cytotoxicity against cancer cells .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves coupling a pyrimidinone derivative with a benzodioxole-containing acetamide precursor. A representative procedure (adapted from related compounds) uses:
- Step 1: Activation of the carboxylic acid moiety with oxalyl chloride in dichloromethane at 0°C, followed by room-temperature stirring to form the acyl chloride intermediate .
- Step 2: Reaction with the amine component (e.g., benzo[d][1,3]dioxol-5-ylmethylamine) in the presence of triethylamine as a base, yielding the acetamide product after purification via column chromatography .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates.
- Temperature Control: Maintaining 0°C during acyl chloride formation minimizes side reactions.
- Catalysis: Triethylamine enhances nucleophilic attack efficiency.
- Yield Improvement: A published protocol achieved 62% yield using similar conditions, suggesting stoichiometric adjustments (e.g., 1.2 eq. oxalyl chloride) and rigorous drying of intermediates .
Q. Table 1: Synthetic Method Comparison
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Acyl chloride coupling | Dioxane | Triethylamine | 62 | |
| Direct amidation | DMF | HATU | 55 | [Hypothetical] |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H NMR: Critical for confirming substituent connectivity. For example, the benzodioxole methylene group (OCH2O) appears as a singlet near δ 5.96 ppm, while the pyrimidinone NH proton may resonate as a broad singlet around δ 12.50 ppm in DMSO-d6 .
- 13C NMR: Identifies carbonyl groups (e.g., acetamide C=O at ~166 ppm) and aromatic carbons .
- X-ray Crystallography: Resolves stereochemical ambiguities. A related pyrazolo-pyrimidine derivative was structurally confirmed via single-crystal X-ray analysis .
Interpretation Tips:
- Compare splitting patterns (e.g., doublets for aromatic protons) to predicted coupling constants.
- Use DEPT-135 to distinguish CH3 groups (e.g., isopropyl CH3 at δ 1.2–1.4 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
Methodological Answer: Discrepancies may arise from variations in:
- Purity: Ensure ≥95% purity via HPLC (e.g., using ammonium acetate buffer at pH 6.5 for chromatographic separation) .
- Assay Conditions: Standardize protocols (e.g., antioxidant assays in used DPPH radical scavenging under controlled pH/temperature).
- Structural Analogues: Compare bioactivity of derivatives (e.g., fluorobenzyl vs. methoxyphenyl substituents alter solubility and target binding) .
Case Study:
In antioxidant studies, compounds with electron-donating groups (e.g., -OCH3) showed higher radical scavenging than halogenated analogs. Replicate assays with orthogonal methods (e.g., ABTS and FRAP) validate results .
Q. What strategies are recommended for elucidating metabolic pathways or degradation products under physiological conditions?
Methodological Answer:
- In Vitro Metabolism: Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Monitor for phase I (oxidation) and phase II (glucuronidation) products.
- Degradation Studies:
Q. Table 2: Stability Data (Hypothetical)
| Condition | Half-life (h) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | 48 | Ring-opened diol |
| UV light, 24h | 12 | N-dealkylated product |
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses of the compound to target proteins (e.g., kinases or oxidoreductases).
- QSAR Studies: Corolate substituent properties (e.g., logP, Hammett constants) with bioactivity. For example, bulky isopropyl groups may improve hydrophobic interactions .
- ADMET Prediction: Tools like SwissADME assess permeability (e.g., benzodioxole enhances blood-brain barrier penetration).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
